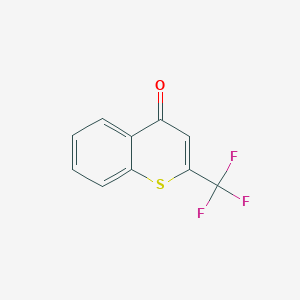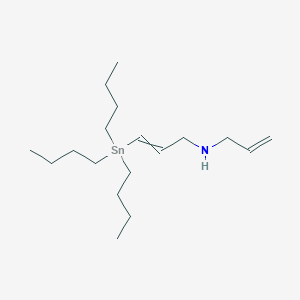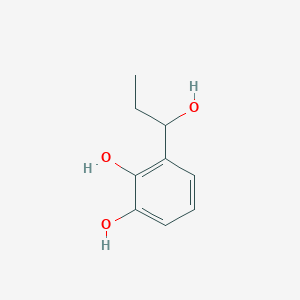
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one is an organic compound that belongs to the class of trifluoromethylated benzothiopyrans. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzothiopyran ring system. The trifluoromethyl group is known for its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic molecules, making it a valuable functional group in pharmaceutical and agrochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzothiopyran precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of a solvent like tetrahydrofuran (THF) and a catalyst such as tetrabutylammonium fluoride (TBAF) to facilitate the nucleophilic trifluoromethylation process .
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one may involve large-scale trifluoromethylation reactions using cost-effective and environmentally friendly reagents. Sodium trifluoroacetate and sodium trifluoromethanesulfinate (CF3SO2Na) are commonly used as trifluoromethylating agents in industrial settings due to their availability and low toxicity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiopyran derivatives.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with improved stability and performance
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity . The compound may inhibit enzymes or receptors involved in critical biological processes, thereby exerting its effects.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one can be compared with other trifluoromethylated compounds such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacokinetic properties.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that improves its metabolic stability.
The uniqueness of this compound lies in its benzothiopyran ring system, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.
Propiedades
Número CAS |
156909-12-5 |
|---|---|
Fórmula molecular |
C10H5F3OS |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)thiochromen-4-one |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H |
Clave InChI |
QPIMCPAISITSCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)

